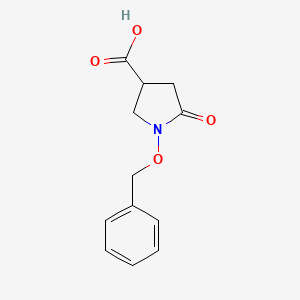

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

描述

Structural Characteristics and Classification

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid belongs to the chemical class of pyrrolidine carboxylic acids and derivatives, which are compounds containing a pyrrolidine ring bearing a carboxylic acid or derivative thereof. The compound's systematic name according to IUPAC nomenclature is 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid, reflecting its structural composition. The molecular structure features a five-membered pyrrolidine ring with a carbonyl group at the 5-position, creating a lactam functionality, and a carboxylic acid group at the 3-position.

The benzyloxy substituent at the nitrogen atom introduces additional structural complexity and influences the compound's chemical reactivity and physical properties. This substituent pattern is characteristic of many biologically active pyrrolidine derivatives and synthetic intermediates used in pharmaceutical chemistry. The compound exhibits a Standard InChI of InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16), with an InChI Key of WDFHLEMSQSCONQ-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| CAS Registry Number | 99940-64-4 |

| MDL Number | MFCD25371696 |

| PubChem CID | 71332208 |

| Physical Appearance | Powder |

| Storage Temperature | 4°C |

According to chemical taxonomy classification systems, this compound belongs to the broader category of organoheterocyclic compounds, specifically within the pyrrolidines class. Pyrrolidines are characterized as compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. The presence of both carbonyl and carboxylic acid functionalities further classifies this compound within the subgroup of oxoprolines and lactams.

The structural features of this compound make it particularly relevant for studies involving stereochemistry and enantioselective synthesis. The 3-position carboxylic acid group has been identified as playing a crucial role in catalytic applications, particularly in directing stereoselectivity in organic transformations. Research has demonstrated that the acid group at the beta-position of the pyrrolidine ring is important for forwarding carbon-carbon bond formation and directing anti-selectivity and enantioselectivity in Mannich-type reactions.

Historical Context in Heterocyclic Chemistry

The development of pyrrolidine carboxylic acid derivatives traces its origins to the early foundations of heterocyclic chemistry, which emerged during the 1800s as organic chemistry evolved. The historical significance of heterocyclic compounds became apparent when Brugnatelli separated alloxan from uric acid in 1818, marking an early milestone in the identification of nitrogen-containing cyclic compounds. Subsequently, Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 and Runge's collection of pyrrole through dry distillation in 1834 established the groundwork for understanding five-membered heterocyclic systems.

The specific interest in pyrrolidine derivatives gained momentum throughout the 20th century as their biological significance became increasingly apparent. The introduction of Chargaff's rule in 1951, which demonstrated the use of heterocyclic chemistry in genetic codes such as purine and pyrimidine bases, highlighted the fundamental importance of nitrogen-containing heterocycles in biological systems. This recognition led to increased research focus on pyrrolidine derivatives as potential pharmaceutical agents and synthetic intermediates.

Pyrrolidonecarboxylic acid, a closely related compound to this compound, was identified as a cyclic derivative of glutamic acid and found in Escherichia coli beta-galactosidase. This discovery demonstrated the natural occurrence of pyrrolidine carboxylic acid derivatives and their role in biological processes. The compound is produced by gamma-glutamyl phosphate reductase (glutamate semialdehyde dehydrogenase) via glutamic acid 5-semialdehyde, establishing its metabolic significance.

The advancement of synthetic methodologies for pyrrolidine derivatives has been particularly notable in recent decades. The development of efficient synthetic routes for (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, as described in patent literature, represents a significant advancement in the field. These compounds serve as starting materials or intermediates for the preparation of pharmaceutically active compounds, especially for treatment of central nervous system disorders.

Importance in Pharmaceutical and Organic Chemistry Research

The significance of this compound in pharmaceutical and organic chemistry research stems from its multifaceted applications as both a synthetic intermediate and a catalytic agent. Research investigations have demonstrated that pyrrolidine carboxylic acid derivatives exhibit remarkable utility in enantioselective synthesis, particularly in Mannich-type reactions. The compound's structural features make it an efficient catalyst for reactions of aldehydes and ketones with alpha-imino esters under mild conditions, affording anti-Mannich products with high diastereo- and enantioselectivities.

Experimental studies have shown that (R)-3-pyrrolidinecarboxylic acid, a closely related derivative, efficiently catalyzed reactions with anti/syn ratios up to 99:1 and enantiomeric excesses up to 99%. These findings underscore the importance of the carboxylic acid group at the 3-position of the pyrrolidine ring in directing stereochemical outcomes. The evaluation of a series of pyrrolidine-based catalysts has indicated that the acid group at the beta-position of the pyrrolidine ring plays a crucial role in forwarding carbon-carbon bond formation and directing anti-selectivity and enantioselectivity.

Contemporary research has focused on the synthesis and biological activity characterization of 5-oxopyrrolidine derivatives, revealing their potential antimicrobial and anticancer properties. The systematic development of these compounds involves the reaction of N-(4-aminophenyl)acetamide with itaconic acid to produce 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as an initial compound for further transformations. This synthetic approach demonstrates the versatility of pyrrolidine carboxylic acid derivatives as scaffolds for drug development.

| Research Application | Specific Use | Performance Metrics |

|---|---|---|

| Enantioselective Catalysis | Mannich-type reactions | Anti/syn ratios up to 99:1, ee up to 99% |

| Pharmaceutical Intermediates | CNS disorder treatments | High synthetic utility |

| Antimicrobial Development | Novel derivatives synthesis | Varied biological activity profiles |

| Synthetic Methodology | Building block chemistry | High yields and stereoselectivity |

The pharmaceutical significance of pyrrolidine derivatives is further emphasized by the fact that approximately 59% of drugs approved by the United States Food and Drug Administration contain nitrogen in heterocyclic rings. This statistic highlights the fundamental importance of nitrogen-containing heterocycles in medicinal chemistry and drug development. The structural features of this compound, particularly its combination of lactam and carboxylic acid functionalities, make it a valuable template for pharmaceutical research.

Patent literature has documented processes for the preparation of pyrrolidine-3-carboxylic acids with high enantiomeric purity, demonstrating their commercial and therapeutic relevance. These compounds are useful as starting materials or intermediates for the preparation of pharmaceutically active compounds, especially those intended for the treatment of central nervous system disorders. The development of more economical enantioselective hydrogenation methods for their preparation represents a significant advancement in pharmaceutical manufacturing processes.

属性

IUPAC Name |

5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFHLEMSQSCONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40760696 | |

| Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99940-64-4 | |

| Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Protected Pyrrolidin-2-one Alcohol Intermediates and Oxime Formation

A comprehensive process is described in WO2015136473A1, which outlines a multi-step synthesis starting from double-protected pyrrolidin-2-one alcohol intermediates:

Step 1: Formation of Protected Pyrrolidin-2-one Alcohol (II)

The starting material is a pyrrolidin-2-one alcohol with protecting groups on the amine (P1) and hydroxyl (P2) functionalities. Protecting groups such as carbobenzyloxy (Cbz), tert-butyloxycarbonyl (Boc), and others are employed to ensure selective reactions.Step 2: Reaction with Trimethylsulfoxonium Iodide

This reaction in the presence of sodium hydride and tetrahydrofuran (THF) at low temperatures (-20°C to 0°C) converts the protected alcohol to a key intermediate (III).Step 3: Imine Formation with O-Benzyl Hydroxylamine Hydrochloride

Compound (III) reacts with O-benzyl hydroxylamine hydrochloride in solvents like THF or dioxane at 25°C to 80°C, yielding a chloroimine intermediate (IV).Step 4: Ring Closure to Substituted Piperidine (V)

The chloroimine (IV) undergoes ring-closing reaction using bases such as sodium hydride or potassium tert-butoxide in THF at temperatures from -20°C to 40°C to form compound (V).Step 5: Reduction to Ring Amine (VI)

Reduction of (V) with sodium cyanoborohydride in the presence of acetic acid and dichloromethane at 25°C to 35°C produces the ring amine (VI).Step 6: Deprotection and Further Functionalization

The protecting group at the piperidine nitrogen is removed using suitable deprotecting agents (acid, base, fluoride ion sources like tetra-n-butylammonium fluoride) in solvents such as THF or dioxane at 0°C to 40°C to yield dibasic compound (VII).Step 7: Conversion to Target Compound via Oxidation and Salt Formation

Compound (VII) is treated with triphosgene and diisopropylethylamine in acetonitrile at low temperatures (-20°C to 0°C) to form a diastereomeric mixture (VIII). After crystallization to isolate the desired diastereomer, further deprotection and oxidation steps using Dess-Martin periodinane and sodium chlorite in tert-butyl alcohol/water mixtures yield the aldehyde intermediate, which is oxidized to the carboxylic acid. Finally, sodium salt formation completes the synthesis of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (I).

This method emphasizes stereochemical control and uses common organic solvents and reagents, providing good yields and purity.

Catalytic Hydrogenation and Ester Formation Route

According to WO2014206257A1, an alternative approach involves:

Hydrogenation of Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole

Under hydrogen pressure (1.4 to 1.5 MPa) and elevated temperature (50°C), catalytic hydrogenation in ethanol/DMF converts the pyrrole derivative into a pyrrolidine intermediate.Use of Chiral Catalysts and Bases

The reaction employs chiral catalysts and sodium ethoxide to induce stereoselectivity.Subsequent Esterification and Functional Group Transformations

The intermediate is further reacted with tert-butyl esters and other reagents at low temperatures (-70°C to -40°C) to install protecting groups and functionalize the molecule.Purification by Column Chromatography

Final intermediates are purified to obtain high-purity pyrrolidine-2-carboxylic acid derivatives.

This route is notable for its use of catalytic hydrogenation and low-temperature esterification, suitable for preparing chiral pyrrolidine derivatives with benzyloxy substituents.

Intramolecular Urea Formation and Deprotection Steps

US9035062B2 describes a process involving:

Intramolecular Urea Formation

A compound with a benzyl protecting group undergoes intramolecular cyclization to form a urea intermediate.Cleavage of tert-Butyl Ester

The tert-butyl ester protecting group is cleaved to yield cyclohexyl ammonium salts.Acid Treatment and Derivatization

The ammonium salts are treated with acids to obtain free acids, followed by derivatization steps such as allyl group substitution and benzyl group removal.Final Deprotection and Purification

Multiple steps of deprotection and purification yield the target compound or its derivatives.

This method is useful for generating various analogs and derivatives of the pyrrolidine acid scaffold.

Comparative Data Table of Preparation Methods

| Step / Feature | Method 1 (WO2015136473A1) | Method 2 (WO2014206257A1) | Method 3 (US9035062B2) |

|---|---|---|---|

| Starting Material | Protected pyrrolidin-2-one alcohol | Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole | Benzyl-protected pyrrolidine derivative |

| Key Reaction Types | Imine formation, ring closure, reduction, oxidation | Catalytic hydrogenation, esterification | Intramolecular urea formation, ester cleavage |

| Protecting Groups Used | Carbobenzyloxy, tert-butyloxycarbonyl, benzyl | Benzyloxycarbonyl, tert-butyl | Benzyl, tert-butyl |

| Temperature Range | -20°C to 80°C | -78°C to 50°C | 0°C to 40°C |

| Solvents | THF, dioxane, dichloromethane, ethyl acetate | Ethanol, DMF, THF | Various organic solvents |

| Reducing Agents | Sodium cyanoborohydride, sodium borohydride | Hydrogen gas with catalyst | Not specified |

| Yield and Purity | High diastereomeric purity after crystallization | Moderate to high, requires chromatography | High, depending on purification steps |

| Scalability | Suitable for scale-up due to common reagents | Potentially scalable with autoclave equipment | Suitable for analog synthesis |

Research Findings and Notes

The use of O-benzyl hydroxylamine hydrochloride is critical for introducing the benzyloxy group via imine intermediates, enabling selective functionalization at the nitrogen position.

Protecting group strategies are essential to avoid side reactions, especially for the amine and hydroxyl functionalities.

Oxidation steps using Dess-Martin periodinane followed by sodium chlorite oxidation efficiently convert aldehyde intermediates to carboxylic acids under mild conditions.

Crystallization techniques allow for diastereomeric separation, which is important for obtaining the desired stereochemistry in the final product.

Catalytic hydrogenation provides a stereoselective reduction route but requires careful control of pressure and temperature.

The described methods avoid harsh conditions, making them suitable for pharmaceutical intermediate synthesis.

化学反应分析

Types of Reactions: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various binding interactions, while the carboxylic acid and ketone groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit superior antioxidant activity. For example:

- Benzyloxy-substituted analogs lack direct antioxidant data but may serve as precursors for active metabolites.

Physicochemical Properties

- Melting Points: Benzyloxy derivative: Not reported. Chloro-hydroxyphenyl analogs: 127–264°C (e.g., compound 11: 263–264°C) . Bromobenzyl analog: No data, but higher MW suggests higher melting points than non-halogenated analogs.

- Solubility : Carboxylic acid derivatives are generally water-soluble at physiological pH, while esterified or benzylated forms are more lipophilic .

生物活性

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid, also known by its IUPAC name (S)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives that have been studied for their anticancer and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- CAS Number : 2891579-93-2

The structure features a pyrrolidine ring with a benzyloxy group and a carboxylic acid, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can effectively reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action is thought to involve disruption of cellular processes leading to apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Concentration (µM) | A549 Cell Viability (%) | p-value |

|---|---|---|---|

| 1a | 100 | 63.4 | <0.05 |

| 1b | 100 | 21.2 | <0.001 |

| 2a | 100 | 71.3 | N/A |

| 22b | 100 | 24.5 | <0.0001 |

The data indicates that compounds with specific substitutions, such as the 3,5-dichloro group on the phenyl ring, significantly enhance anticancer activity compared to other derivatives.

Antimicrobial Activity

The antimicrobial potential of these compounds has also been explored, particularly against multidrug-resistant bacterial strains. The derivatives were tested against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 21b | S. aureus | 32 |

| 22b | P. aeruginosa | >128 |

| 15 | C. difficile | 64 |

These results indicate that while some compounds exhibit significant antimicrobial activity, others show limited effectiveness.

Case Studies

A notable study characterized the biological activity of several derivatives of the compound through structured screening against various cancer and bacterial models. The findings highlighted the importance of structural modifications in enhancing both anticancer and antimicrobial activities.

Case Study: Anticancer Screening

In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours. The results showed a clear dose-dependent reduction in cell viability, with certain derivatives outperforming standard chemotherapeutics such as cisplatin.

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial efficacy against resistant strains using broth microdilution methods. Compounds were evaluated based on their ability to inhibit growth in resistant bacterial strains, revealing promising candidates for further development.

常见问题

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid?

A five-step synthesis starting from itaconic acid (11) has been reported, involving substitution, cyclization, and functionalization reactions to yield pyrrolidine derivatives. Key steps include benzylation and carboxylation under controlled conditions . Alternatively, amidation of intermediates with succinic anhydride in refluxing p-xylene (5–7 hours) followed by recrystallization from ethanol can produce structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives .

Q. How can the compound be characterized to confirm its purity and structure?

- X-ray crystallography : Used to resolve stereochemistry and confirm the planar conformation of the pyrrolidine ring .

- NMR spectroscopy : Proton and carbon NMR identify substituents (e.g., benzyloxy groups) and verify regiochemistry .

- HPLC : Assess purity (>95% recommended for biological assays) .

- Elemental analysis : Validates empirical formula (e.g., CHNO) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to carboxylic acid and ketone moieties. Aqueous solubility is pH-dependent (pKa = 4.44 ± 0.20) .

- Stability : Store at room temperature in sealed, dry containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .

Q. What safety precautions are required during handling?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Classify as hazardous organic waste and process via licensed facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Refluxing in p-xylene enhances reaction efficiency compared to toluene .

- Catalysts : Explore Lewis acids (e.g., ZnCl) for benzylation steps .

- Temperature control : Maintain 110–120°C during cyclization to minimize side products .

- Yield data : Typical yields range from 45–65%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What mechanistic insights exist for the formation of the pyrrolidine ring?

The 5-oxopyrrolidine core likely forms via intramolecular cyclization of a keto-acid intermediate. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., benzyloxy) stabilize transition states by reducing steric hindrance . Isotopic labeling (e.g., C) can track carboxylate incorporation .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .

- Molecular docking : Screen against target enzymes (e.g., PYCR1) to prioritize derivatives for synthesis .

- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties .

Q. What in vitro assays are suitable for evaluating biological activity?

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Monitor pyrroline-5-carboxylate reductase (PYCR1) activity via NADPH depletion .

- Data interpretation : Compare IC values of analogs (e.g., methyl esters vs. free acids) to establish SAR .

Q. How do structural modifications (e.g., stereochemistry, substituents) impact activity?

- Stereochemistry : (R)- and (S)-enantiomers of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate show divergent binding affinities to PYCR1 .

- Substituents : Electron-donating groups (e.g., benzyloxy) enhance stability but may reduce solubility .

- Analogs : Derivatives with arylidene hydrazides exhibit improved cytotoxicity (Table 2, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。